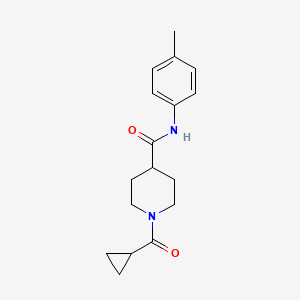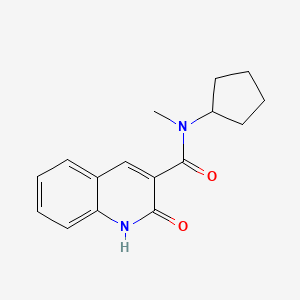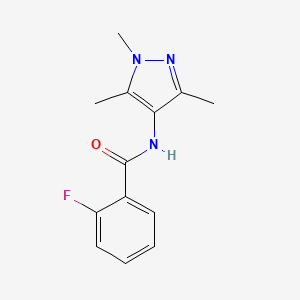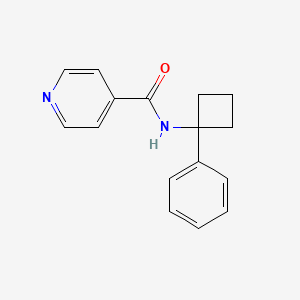
1-acetyl-N-cyclopentylindoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-cyclopentylindoline-5-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of indoline carboxamides and has been studied for its ability to modulate the activity of certain receptors in the body.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-cyclopentylindoline-5-carboxamide is not fully understood. However, it is believed to modulate the activity of certain receptors in the body, including the CB1 and TRPV1 receptor. This modulation can lead to a variety of effects, including the inhibition of pain signaling, the reduction of inflammation, and the promotion of neuronal survival.
Biochemical and Physiological Effects:
1-acetyl-N-cyclopentylindoline-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of disease. It has also been shown to promote neuronal survival and protect against neurodegeneration in animal models of neurological disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-acetyl-N-cyclopentylindoline-5-carboxamide is that it can be easily synthesized using a variety of methods. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of 1-acetyl-N-cyclopentylindoline-5-carboxamide is that its exact mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or receptors.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-cyclopentylindoline-5-carboxamide. One area of interest is the development of new synthetic methods that can produce higher yields of pure product. Another area of interest is the identification of the exact mechanisms of action of 1-acetyl-N-cyclopentylindoline-5-carboxamide. This could lead to the development of more targeted therapies that can modulate specific pathways or receptors. Additionally, there is interest in studying the potential therapeutic effects of 1-acetyl-N-cyclopentylindoline-5-carboxamide in human clinical trials.
Synthesemethoden
1-acetyl-N-cyclopentylindoline-5-carboxamide can be synthesized using a variety of methods, including the reaction of indoline-5-carboxylic acid with acetic anhydride and cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified using column chromatography to obtain pure 1-acetyl-N-cyclopentylindoline-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-cyclopentylindoline-5-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to modulate the activity of certain receptors in the body, including the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. This modulation can lead to a variety of effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Eigenschaften
IUPAC Name |
1-acetyl-N-cyclopentyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-9-8-12-10-13(6-7-15(12)18)16(20)17-14-4-2-3-5-14/h6-7,10,14H,2-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXUZNFPXUHZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-cyclopentyl-5-indolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)


